(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid is a compound that features both acryloyl and ethoxycarbonyl groups attached to an amino acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloylamino)[(ethoxycarbonyl)amino]acetic acid typically involves the reaction of acryloyl chloride with ethoxycarbonyl amino acetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to a saturated amide.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amino acids or esters.
Wissenschaftliche Forschungsanwendungen
(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as biocompatibility and biodegradability.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form hydrogels and other drug carriers.
Materials Science: Employed in the creation of advanced materials with tailored mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (Acryloylamino)[(ethoxycarbonyl)amino]acetic acid involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other molecules, allowing for controlled release. The compound’s functional groups interact with biological molecules, facilitating targeted delivery and improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acryloylglycine: Similar in structure but lacks the ethoxycarbonyl group.
N-Ethoxycarbonylglycine: Similar in structure but lacks the acryloyl group.
Uniqueness
(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid is unique due to the presence of both acryloyl and ethoxycarbonyl groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
65954-91-8 |
---|---|
Molekularformel |
C8H12N2O5 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-(ethoxycarbonylamino)-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-3-5(11)9-6(7(12)13)10-8(14)15-4-2/h3,6H,1,4H2,2H3,(H,9,11)(H,10,14)(H,12,13) |
InChI-Schlüssel |
RTHRELRYUDCQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C(=O)O)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.